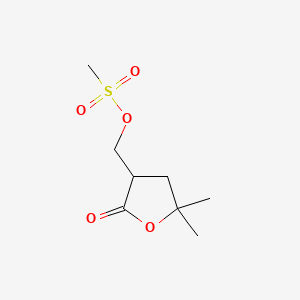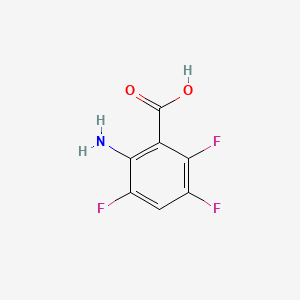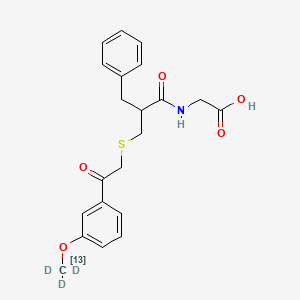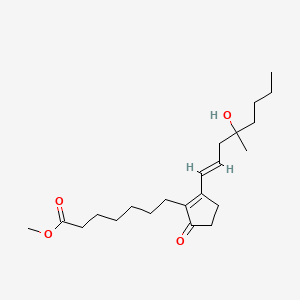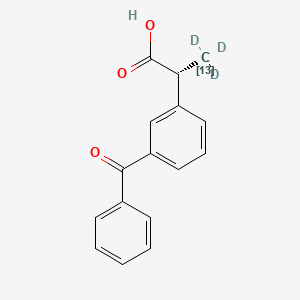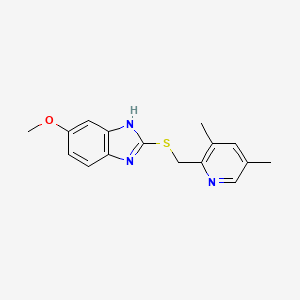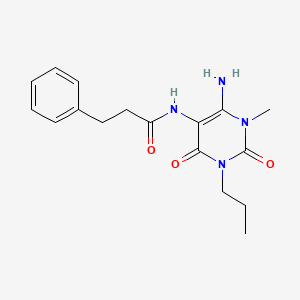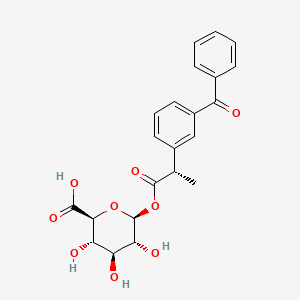
Cefazolin Amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefazolin, also known as cefazoline or cephazolin, is a first-generation cephalosporin antibiotic. It is used to treat bacterial infections in many different parts of the body such as lungs, bladder, skin, bone and joints, and more . This medicine is also given before, during, or after certain types of surgery to prevent infections .
Synthesis Analysis
Cefazolin is mainly produced by chemical derivatization of 7-amino cephalosporanic acid (7-ACA), which is derived by chemoenzymatic hydrolysis of Cephalosporine C isolated from a fungus of the genus Acremonium . A sequential continuous-flow synthesis of cefazolin was investigated, which enabled the target compound to be obtained in a short period without any intermediate isolation . A flexible system design that can be applied from a small-scale to medium-scale synthesis was demonstrated, and optimal parameters were established to realize the synthesis .Molecular Structure Analysis
The molecular structure of Cefazolin is C14H14N8O4S3 . It is a semi-synthetic first-generation cephalosporin for parenteral administration . It attains high serum levels and is excreted quickly via the urine .Chemical Reactions Analysis
Cefazolin is mainly produced by chemical derivatization of 7-amino cephalosporanic acid (7-ACA), which is derived by chemoenzymatic hydrolysis of Cephalosporine C isolated from a fungus of the genus Acremonium . The synthesis of cefazolin involves rapid flow and efficient mixing of substrates in suitable flow reactors .Physical And Chemical Properties Analysis
Cefazolin is a small molecule with an average weight of 454.507 and a monoisotopic weight of 454.030013046 . Its chemical formula is C14H14N8O4S3 . It is known to be active against both Gram-positive and Gram-negative bacteria and has a broad antibacterial spectrum .Scientific Research Applications
Localized Drug Delivery System
Cefazolin Amide has been used in the development of a gelatin methacryloyl (GelMA)-based hydrogel drug delivery system (GelMA-DDS) for localized delivery. This system is designed to prevent and treat local surgical site infection (SSI) while avoiding the systemic side-effects of intravenous antibiotic injections . The GelMA-DDS supports excellent drug encapsulation efficiencies of up to 99% .
SSI Prophylaxis and Treatment
The GelMA-DDS loaded with Cefazolin Amide has shown promising results in SSI prophylaxis and treatment. The cefazolin delivered from GelMA induced a dose-dependent antibacterial efficacy against S. aureus .
Antibiotic in Hospital Settings
Cefazolin Amide is recommended and widely used as an antimicrobial prophylactic drug after surgical operations . It is effective against Gram-positive and Gram-negative organisms such as Staphylococcus aureus and Escherichia coli .
Inactivation of Penicillin-Binding Proteins
Cefazolin Amide acts by inactivating penicillin-binding proteins on the inner membrane of the bacterial cell wall . This makes it an effective tool in combating bacterial infections.
Adsorption on Organoclay
Cefazolin Amide has been studied for its adsorption on Spectrogel® organoclay in a batch system as an efficient remediation method . A removal efficiency above 80% was achieved, and the maximum adsorption capacity at 25 °C was 398.6 mg g −1 .
Wastewater Treatment
The post-process contaminated organoclay with Cefazolin Amide was thermally regenerated . This indicates that Spectrogel® is an environmentally friendly adsorbent for the removal of Cefazolin Amide from wastewater .
Mechanism of Action
Safety and Hazards
Cefazolin may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause an allergic skin reaction . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and ensure adequate ventilation .
Future Directions
While cefazolin is a widely used antibiotic, there are concerns about the emergence of antibiotic-resistant bacteria. Therefore, there is a need for new therapeutic strategies and the development of new materials with intrinsic antimicrobial activity or that allow the increase of conventional antibiotics effectiveness . Furthermore, the frequency of cefazolin use and resultant anemia necessitates early recognition of hemolytic anemia and prompt discontinuation of cefazolin, especially with long-term use .
properties
IUPAC Name |
(7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N9O3S3/c1-6-18-19-14(29-6)28-4-7-3-27-13-9(12(26)23(13)10(7)11(15)25)17-8(24)2-22-5-16-20-21-22/h5,9,13H,2-4H2,1H3,(H2,15,25)(H,17,24)/t9-,13?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXOAWOOZVMQQR-CGCSKFHYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)SCC2=C(N3C([C@@H](C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N9O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cefazolin Amide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


